N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound is a triazolopyridazine derivative featuring a naphthylamino group, a benzamide moiety, and a thioether linkage. The naphthalene and benzamide groups may enhance lipophilicity and target binding, while the thioether bridge could influence metabolic stability.
Properties
IUPAC Name |
N-[2-[6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c33-24(28-21-12-6-10-18-7-4-5-11-20(18)21)17-35-25-14-13-22-29-30-23(32(22)31-25)15-16-27-26(34)19-8-2-1-3-9-19/h1-14H,15-17H2,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNBJBHLPDKEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves a multi-step process. Starting from basic precursors, the process includes key steps such as nucleophilic substitution, cyclization, and amide bond formation. The reaction conditions often involve the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized to increase yield and purity. Techniques such as continuous flow synthesis may be employed, ensuring a steady and controlled reaction environment. The use of automated reactors and in-line purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, yielding corresponding amines.
Substitution: Various substitution reactions can be performed, especially on the naphthalen-1-ylamino and benzamide moieties, using reagents like halides or organometallics.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Conditions may range from mild (room temperature) to harsh (reflux conditions), depending on the specific reaction being performed.
Major Products:
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing the triazole ring have been shown to possess antibacterial and antifungal properties. Studies reveal that these compounds can inhibit the growth of various pathogens at low concentrations (MIC values often below 50 µg/mL) .
Anti-Cancer Activity
The compound has also been studied for its anti-cancer potential. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of specific kinases associated with tumor growth and metastasis .
Anti-Tubercular Activity
Recent studies have explored the anti-tubercular properties of related compounds. For example, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects on bacterial growth .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study conducted on a series of triazole derivatives reported significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole ring enhanced biological activity while maintaining low cytotoxicity towards human cells (HEK-293) .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, a derivative of this compound was evaluated in various cancer cell lines. Results showed that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism by which N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its effects is closely related to its ability to interact with molecular targets such as enzymes, receptors, or DNA. By binding to these targets, it can modulate biochemical pathways, inhibit or activate specific proteins, and induce changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include compound 1 and compound 7 from the Molecules 2014 study, which share the triazolopyridazine scaffold but differ in substituents (Figure 6, ). Key structural and spectroscopic comparisons are outlined below:
Table 1: NMR Chemical Shift Comparison (Regions A and B)
| Proton Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) | Rapa (ppm) |
|---|---|---|---|---|
| 29–36 (Region B) | Significant variation | 3.2–3.5 | 3.4–3.7 | 3.1–3.3 |
| 39–44 (Region A) | 7.8–8.2 | 7.5–7.9 | 7.7–8.0 | 7.6–8.1 |
| Other regions | Consistent shifts | Similar | Similar | Similar |
Key Findings :
- Structural Similarities : Most protons outside Regions A and B exhibit nearly identical chemical shifts across all compounds, indicating conserved core structural features .
- Substituent Effects: Variations in Regions A (aromatic protons) and B (aliphatic protons) directly correlate with substituent differences. For example, the target compound’s naphthylamino group in Region A introduces electron-withdrawing effects, shifting aromatic protons upfield compared to Compound 1 .
- Thioether Impact : The thioether linkage in the target compound likely stabilizes the conformation in Region B, reducing proton exchange dynamics relative to Rapa analogs .
Functional Implications of Structural Differences
- Solubility : The benzamide moiety increases polarity relative to Rapa, suggesting improved aqueous solubility but reduced membrane permeability.
- Metabolic Stability : The thioether bridge could resist oxidative degradation better than ether or methylene linkages in analogs.
Biological Activity
N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872988-34-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H22N6O2S, with a molecular weight of 482.6 g/mol. The compound features a naphthalene moiety, a triazole ring, and a pyridazine structure that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to inhibit key enzymes involved in cellular processes, thereby disrupting pathways critical for cell proliferation and survival. For instance, the compound may act as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair .
Antimicrobial Activity
Compounds containing the triazole moiety have also demonstrated antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . While direct studies on the specific compound are lacking, the presence of similar functional groups hints at possible antimicrobial effects.
Synthesis and Evaluation
Several studies have synthesized derivatives related to this compound. For instance:
- Synthesis Method : Multi-step synthesis involving reactions between naphthalene derivatives and triazole intermediates has been employed to create structurally related compounds with promising biological activities.
- Biological Evaluation : In vitro assays have been conducted to assess cytotoxicity against various cancer cell lines. Compounds with similar structures exhibited significant growth inhibition in cancer cells compared to standard chemotherapeutics like doxorubicin.
Comparative Data Table
Q & A
Q. What are the critical steps in synthesizing N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, and how can purity be ensured?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Thioether formation : Coupling a thiol-containing intermediate (e.g., 2-(naphthalen-1-ylamino)-2-oxoethyl thiol) with a halogenated triazolopyridazine core under inert conditions (N₂ atmosphere) to prevent oxidation .
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety to the ethylamine side chain .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 8.2–8.6 ppm for naphthalene protons) and HRMS (e.g., [M+H]⁺ calculated for C₃₂H₂₈N₆O₂S: 585.2021) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary techniques :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the naphthalene and triazolopyridazine regions .
- Mass spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns and avoid misassignment of adducts .
- Contradiction resolution : Cross-validate with FT-IR (e.g., C=O stretch at ~1680 cm⁻¹ for amide bonds) and elemental analysis (±0.3% tolerance for C/H/N/S) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what controls are critical for reliability?
- Methodological Answer :
- In vitro assays :
- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, with staurosporine as a positive control .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; include vehicle (DMSO) and cisplatin controls .
- In vivo models : Administer orally (10–50 mg/kg) in xenograft mice; monitor tumor volume weekly and compare to untreated cohorts .
- Data validation : Replicate experiments in triplicate, use blinded analysis, and apply ANOVA with post-hoc Tukey tests (p < 0.05) .
Q. What strategies optimize the compound’s pharmacokinetic profile, and how can structural modifications balance solubility and target affinity?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the benzamide para-position; assess via shake-flask method (logP reduction from 3.5 to 2.8) .
- Metabolic stability : Replace labile groups (e.g., ethylthio with cyclopropylmethyl) to reduce CYP3A4-mediated oxidation; validate via liver microsome assays .
- SAR studies : Synthesize analogs (e.g., naphthalene → indole substitution) and compare IC₅₀ values in kinase assays to identify critical pharmacophores .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Source identification : Check assay conditions (e.g., ATP concentration in kinase assays affects competitive inhibition ).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) .
- Meta-analysis : Compare data across published analogs (e.g., triazolopyridazines with similar substituents show ±15% variability in IC₅₀ ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
